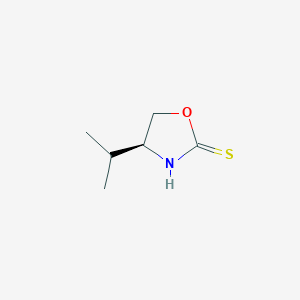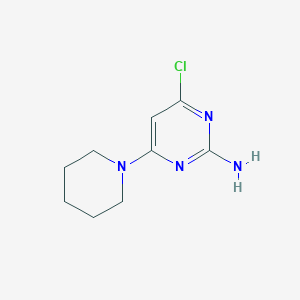
4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine
Übersicht
Beschreibung
4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine is a compound with the molecular formula C9H13ClN4. It has a molecular weight of 212.68 g/mol . The compound is also known by other names such as 4-Chloro-6-(Piperidin-1-Yl)Pyrimidin-2-Amine and 4-chloro-6-piperidino-2-pyrimidinamine .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C9H13ClN4/c10-7-6-8 (13-9 (11)12-7)14-4-2-1-3-5-14/h6H,1-5H2, (H2,11,12,13) . This indicates the connectivity of atoms in the molecule but does not provide information about its 3D structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.68 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 55 Ų . The exact mass and the monoisotopic mass are both 212.0828741 g/mol .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
4-Chloro-6-(piperidin-1-yl)pyrimidin-2-amine: is a valuable intermediate in medicinal chemistry. The piperidine ring is a common motif in pharmaceuticals due to its bioactive properties. This compound can serve as a precursor in synthesizing various drugs, including those with anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant activities .
Anticancer Agents
The piperidine moiety is significant in the synthesis of anticancer drugs. Derivatives of this compound have been explored for their potential to inhibit cancer cell growth and metastasis. Research has shown that piperidine derivatives can exhibit antiproliferative effects on various cancer cell lines .
Antimicrobial and Antifungal Applications
Compounds with a piperidine structure, like 4-Chloro-6-(piperidin-1-yl)pyrimidin-2-amine , are investigated for their antimicrobial and antifungal properties. They can be used to develop new treatments for bacterial and fungal infections, addressing the growing concern of antibiotic resistance .
Neurological Disorders
Piperidine derivatives are also important in creating treatments for neurological disorders. They have been used in the development of drugs for Alzheimer’s disease, showcasing anti-Alzheimer properties. Additionally, they hold promise for the treatment of other neurodegenerative diseases and psychiatric conditions .
Analgesic and Anti-inflammatory Drugs
The analgesic and anti-inflammatory properties of piperidine derivatives make them suitable candidates for pain relief medications. They can be formulated into compounds that alleviate chronic pain and reduce inflammation, improving patient quality of life .
Cardiovascular Therapeutics
Piperidine structures are utilized in cardiovascular drugs, particularly those with antihypertensive effects. They can help manage blood pressure and have potential uses in treating other cardiovascular conditions .
Eigenschaften
IUPAC Name |
4-chloro-6-piperidin-1-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWWICKWOHZSQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363296 | |
| Record name | 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104637-64-1 | |
| Record name | 4-Chloro-6-(1-piperidinyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104637-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

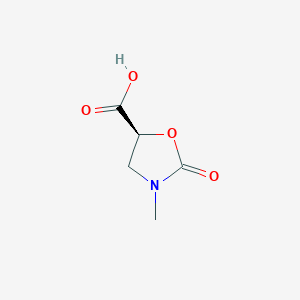



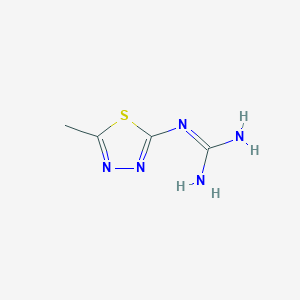
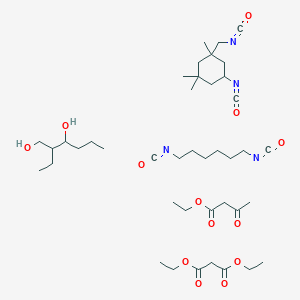
![[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenyl]boronic acid](/img/structure/B33580.png)


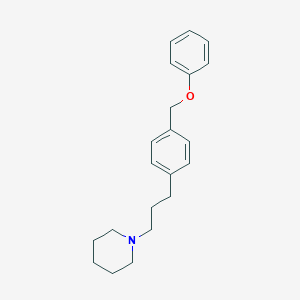
![Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete]](/img/structure/B33587.png)


